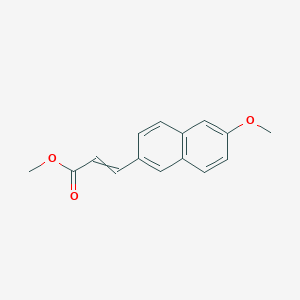
Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate is a chemical compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals . This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a pyrazine ring, which is further substituted with two carboxylate groups.
Preparation Methods
The synthesis of Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate typically involves the reaction of 4-methoxyphenylboronic acid with pyrazine-2,5-dicarboxylic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures. Industrial production methods may involve optimization of these conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its pharmacological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate can be compared with other similar compounds, such as:
Pyrazine-2,5-dicarboxamide: Known for its coordination chemistry with transition metals.
2,3-diphenyl-5,6-bis(4-methoxyphenyl)pyrazine:
2,5-bis(1-methyl ethyl)-pyrazine: Reported for its antimicrobial activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in research and industry.
Properties
CAS No. |
57467-33-1 |
|---|---|
Molecular Formula |
C20H16N2O6 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C20H16N2O6/c1-25-13-3-7-15(8-4-13)27-19(23)17-11-22-18(12-21-17)20(24)28-16-9-5-14(26-2)6-10-16/h3-12H,1-2H3 |
InChI Key |
TVIJSMWUFXTGAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CN=C(C=N2)C(=O)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)

![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
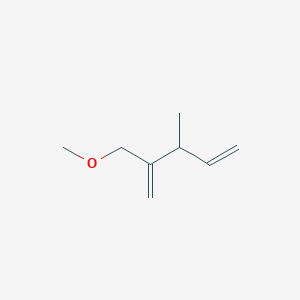
![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)
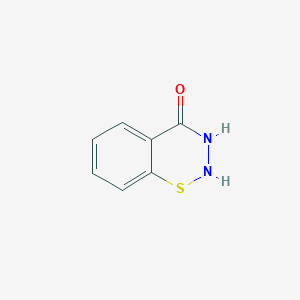
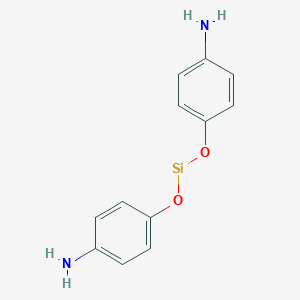
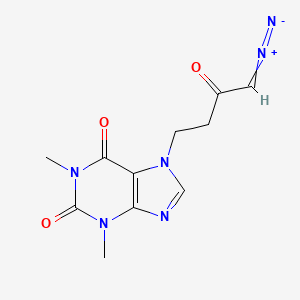

![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)
![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)

